![molecular formula C7H11FO2 B588341 Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, trans-(9CI) CAS No. 128230-92-2](/img/structure/B588341.png)
Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, trans-(9CI)
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Overview
Description
“Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, trans-(9CI)” is a chemical compound with the molecular formula C7H11FO2 . It is also known by its CBNumber: CB31064709 and MDL Number: MFCD18830784 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring (a three-carbon ring) attached to a carboxylic acid group that has been esterified with an ethyl group . One of the carbons in the cyclopropane ring is also bonded to a fluorine atom and a methyl group .Physical And Chemical Properties Analysis
The molecular weight of “Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, trans-(9CI)” is 146.16 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .properties
IUPAC Name |
ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-3-10-6(9)7(2)4-5(7)8/h5H,3-4H2,1-2H3/t5-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPBZPTADJAAG-IYSWYEEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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